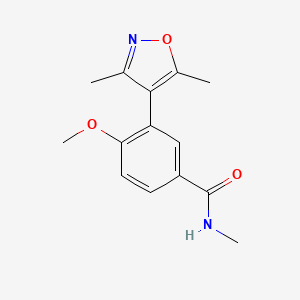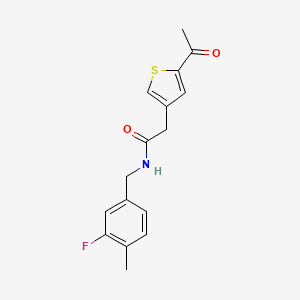![molecular formula C16H16N4O4S B4527881 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid](/img/structure/B4527881.png)
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
概要
説明
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid is a complex organic compound that features a pyrazole ring substituted with a quinoline sulfonamide group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid typically involves multi-step organic reactions One common route starts with the preparation of the quinoline sulfonamide intermediate, which is then coupled with a pyrazole derivativeReaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF), and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the pyrazole ring .
科学的研究の応用
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and pyrazole derivatives have shown efficacy.
作用機序
The mechanism of action of 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The quinoline sulfonamide group is known to interact with protein kinases, potentially inhibiting their activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation, making the compound a potential anticancer agent. Additionally, the pyrazole ring can interact with various enzymes, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
What sets 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid apart is the combination of both quinoline and pyrazole moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets, potentially leading to synergistic effects in its biological activity .
特性
IUPAC Name |
2-[3,5-dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10-15(11(2)20(18-10)9-14(21)22)19-25(23,24)13-7-3-5-12-6-4-8-17-16(12)13/h3-8,19H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQOEANSHQTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(2-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4527806.png)
![2-methyl-8-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4527810.png)
![(1S*,6R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B4527821.png)
![4-{4-ethyl-6-[4-(1-morpholin-4-ylethyl)phenyl]pyrimidin-2-yl}morpholine](/img/structure/B4527823.png)
![(2-methoxybenzyl)(pyridin-3-ylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B4527836.png)

![N-methyl-1-(4-methylpyridin-2-yl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}propan-2-amine](/img/structure/B4527861.png)
![N-cyclopentyl-N'-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]succinamide](/img/structure/B4527866.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B4527870.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4527871.png)
![1-[[1-[(3,5-Dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea](/img/structure/B4527874.png)
![N-ethyl-N-{1-[2-(methylamino)isonicotinoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4527879.png)

